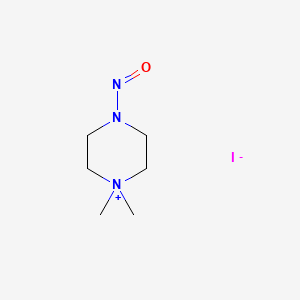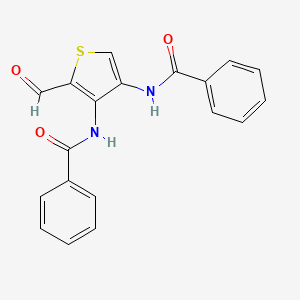![molecular formula C13H23LiSi2 B14410431 Lithium, [phenylbis(trimethylsilyl)methyl]- CAS No. 87739-08-0](/img/structure/B14410431.png)
Lithium, [phenylbis(trimethylsilyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, [phenylbis(trimethylsilyl)methyl]- is a specialized organolithium compound that has garnered significant interest in the field of organometallic chemistry. This compound is known for its unique structure, which includes a lithium atom bonded to a phenyl group and two trimethylsilyl groups. The presence of these bulky trimethylsilyl groups imparts unique reactivity and stability characteristics to the compound, making it a valuable reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium, [phenylbis(trimethylsilyl)methyl]- typically involves the reaction of phenylbis(trimethylsilyl)methyl chloride with lithium metal. This reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or diethyl ether to stabilize the reactive intermediates. The general reaction can be represented as follows: [ \text{PhC(SiMe}_3\text{)}_2\text{Cl} + 2 \text{Li} \rightarrow \text{PhC(SiMe}_3\text{)}_2\text{Li} + \text{LiCl} ]
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the reaction conditions mentioned above. This would include the use of larger reaction vessels, continuous flow reactors, and automated systems to handle the reactive lithium metal safely.
Chemical Reactions Analysis
Types of Reactions
Lithium, [phenylbis(trimethylsilyl)methyl]- undergoes a variety of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers such as carbonyl groups.
Metalation: It can deprotonate weak acids, forming new carbon-lithium bonds.
Substitution: The lithium atom can be replaced by other metals through transmetalation reactions.
Common Reagents and Conditions
Common reagents used in reactions with lithium, [phenylbis(trimethylsilyl)methyl]- include:
Carbonyl Compounds: For nucleophilic addition reactions.
Halides: For substitution reactions.
Protic Solvents: For metalation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while metalation of a weak acid would produce a new organolithium compound.
Scientific Research Applications
Lithium, [phenylbis(trimethylsilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which lithium, [phenylbis(trimethylsilyl)methyl]- exerts its effects involves the formation of highly reactive intermediates. The lithium atom, being highly electropositive, facilitates the formation of carbanions, which can then participate in various nucleophilic reactions. The bulky trimethylsilyl groups help stabilize these intermediates, allowing for controlled reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyllithium: A simpler organolithium compound with a single methyl group.
Butyllithium: Another organolithium reagent commonly used in organic synthesis.
Phenyllithium: Similar to lithium, [phenylbis(trimethylsilyl)methyl]- but without the trimethylsilyl groups.
Uniqueness
Lithium, [phenylbis(trimethylsilyl)methyl]- is unique due to the presence of the bulky trimethylsilyl groups, which provide steric protection and enhance the stability of the compound. This makes it particularly useful in reactions where controlled reactivity is essential.
Properties
CAS No. |
87739-08-0 |
|---|---|
Molecular Formula |
C13H23LiSi2 |
Molecular Weight |
242.5 g/mol |
IUPAC Name |
lithium;trimethyl-[phenyl(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H23Si2.Li/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12;/h7-11H,1-6H3;/q-1;+1 |
InChI Key |
ZGBGCDMJXNAREW-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[C-](C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
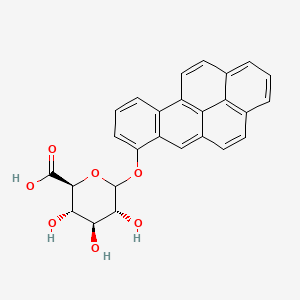
![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
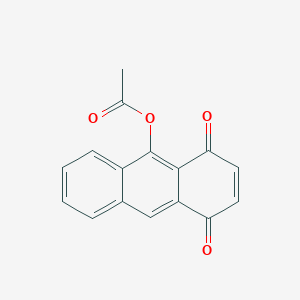
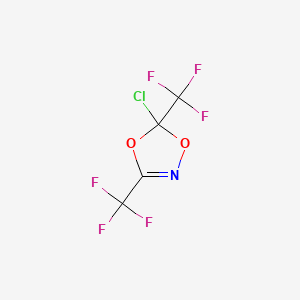
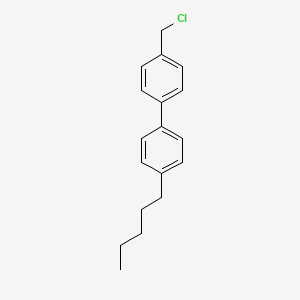
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
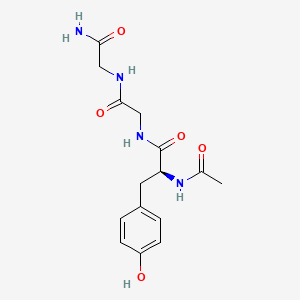
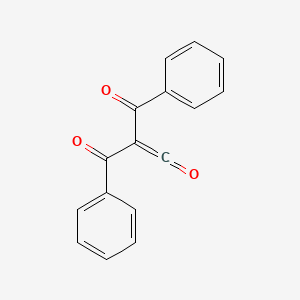
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)
![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
